7-bromo-N-isopropylbenzo[b]oxepine-4-carboxamide
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Overview
Description
7-Bromo-N-isopropylbenzo[b]oxepine-4-carboxamide is an organic compound with the molecular formula C16H16BrNO2. This compound belongs to the class of benzo[b]oxepines, which are seven-membered heterocycles containing an oxygen atom. The presence of a bromine atom at the 7th position and an isopropyl group attached to the nitrogen atom makes this compound unique and potentially useful in various scientific applications.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
They interact with the mycobacterial membrane protein large 3 (MmpL3), which is essential for the survival of Mycobacterium tuberculosis .
Biochemical Pathways
It’s worth noting that similar compounds, such as 7-bromo-2h-benzo[b][1,4]oxazin-3(4h)-one linked isoxazole hybrids, have been synthesized and tested for their in vitro anticancer activity . These compounds may affect pathways related to cancer cell proliferation and survival .
Result of Action
Related compounds have shown significant anticancer activity against various human cancer cell lines . This suggests that 7-bromo-N-isopropylbenzo[b]oxepine-4-carboxamide may also have potential therapeutic effects.
Preparation Methods
The synthesis of 7-bromo-N-isopropylbenzo[b]oxepine-4-carboxamide can be achieved through several synthetic routesThe reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst . Industrial production methods may involve large-scale bromination and subsequent functional group transformations under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Bromo-N-isopropylbenzo[b]oxepine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles under suitable conditions. Common reagents for substitution reactions include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-N-isopropylbenzo[b]oxepine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Comparison with Similar Compounds
7-Bromo-N-isopropylbenzo[b]oxepine-4-carboxamide can be compared with other similar compounds, such as:
Dibenzo[b,f]oxepine derivatives: These compounds share a similar oxepine ring structure but differ in the substitution pattern and functional groups attached.
Indole derivatives: Indole compounds also contain a heterocyclic ring and are known for their diverse biological activities.
Atogepant: Although structurally different, atogepant is another small molecule with significant biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and isopropyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-bromo-N-propan-2-yl-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-9(2)16-14(17)10-5-6-18-13-4-3-12(15)8-11(13)7-10/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQDTMKCNAGTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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